molecular formula C56H78N2O16+2 B1220649 Doxacurium CAS No. 106791-39-3

Doxacurium

Numéro de catalogue: B1220649
Numéro CAS: 106791-39-3
Poids moléculaire: 1035.2 g/mol
Clé InChI: GBLRQXKSCRCLBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxacurium chloride is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. It is a long-acting skeletal muscle relaxant that binds competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine and resulting in a block of neuromuscular transmission .

Méthodes De Préparation

Doxacurium chloride is synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthesis typically involves the following steps:

Industrial production methods for this compound chloride involve optimizing these synthetic routes to achieve high yields and purity, often using advanced catalytic processes and controlled reaction conditions.

Analyse Des Réactions Chimiques

Doxacurium chloride undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

    Substitution: Substitution reactions can take place at the aromatic rings, where methoxy groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Scientific Research Applications

Doxacurium has several applications across various fields, including:

Clinical Pharmacology

  • Neuromuscular Blocking Studies : this compound is utilized in clinical trials to evaluate its neuromuscular blocking effects compared to other agents like pancuronium. Studies have shown that this compound provides a more rapid recovery profile, making it advantageous in intensive care settings where prolonged neuromuscular blockade is necessary .
  • Dose-Response Relationships : Research indicates that the effective dose (ED95) for this compound is approximately 30 micrograms/kg, with recovery times significantly shorter than those observed with pancuronium .

Anesthesia

  • Surgical Procedures : this compound is commonly employed as an adjunct to general anesthesia, allowing for controlled muscle relaxation during surgeries. Its long duration of action and minimal cardiovascular effects are beneficial in maintaining stable hemodynamics during procedures .
  • Pediatric Anesthesia : Studies have demonstrated its efficacy and safety in pediatric populations, showing similar neuromuscular blocking effects as in adults .

Pharmacokinetics and Pharmacodynamics

  • Research has focused on the pharmacokinetic properties of this compound, revealing dual elimination pathways through renal and hepatobiliary routes. This characteristic is crucial for understanding its dosing regimens and potential interactions with other medications .

Research on Neuromuscular Transmission

  • This compound serves as a model compound for studying neuromuscular transmission mechanisms and receptor pharmacology, contributing to the development of new neuromuscular blockers and anesthetic agents .

Case Study 1: Efficacy in Intensive Care

A randomized controlled trial assessed the use of this compound in critically ill patients requiring mechanical ventilation for over 24 hours. Results indicated that this compound provided stable neuromuscular blockade without significant cardiovascular side effects, demonstrating its utility in an intensive care setting .

Case Study 2: Comparative Study with Pancuronium

In a multicenter study comparing this compound with pancuronium, it was found that this compound had a faster onset and recovery time. The study involved critically ill patients who received either drug via intermittent bolus; findings showed that this compound resulted in fewer adverse cardiovascular events compared to pancuronium, highlighting its safety profile .

Data Table: Comparison of this compound and Pancuronium

ParameterThis compoundPancuronium
ED95 (micrograms/kg)30100
Recovery Time to 5% Twitch Height59.2 ± 4.1 min81.7 ± 10.3 min
Cardiovascular EffectsNo significant changesIncreased heart rate
Duration of ActionLong-actingLong-acting
Clinical UseSurgical proceduresSurgical procedures

Mécanisme D'action

Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to skeletal muscle relaxation. The action of this compound is antagonized by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction and reverse the blockade .

Activité Biologique

Doxacurium chloride, a long-acting nondepolarizing neuromuscular blocking agent, is primarily used to facilitate muscle relaxation during surgical procedures and mechanical ventilation. Its unique pharmacological profile, characterized by minimal cardiovascular effects and a readily reversible neuromuscular blockade, positions it as a valuable alternative to other neuromuscular blockers.

This compound acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This antagonism prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation. The neuromuscular block induced by this compound can be reversed using anticholinesterase agents such as neostigmine, which increase acetylcholine levels at the motor end-plate, thereby overcoming the competitive blockade .

Pharmacokinetics and Pharmacodynamics

This compound exhibits a half-life of approximately 99 minutes in healthy adults, with a volume of distribution ranging from 0.11 to 0.55 L/kg depending on patient condition (e.g., healthy vs. transplant patients) . The effective dose for 95% twitch inhibition (ED95) is around 30 micrograms/kg, and its potency is about 2.5 to 3 times greater than pancuronium and 10 to 12 times that of metocurine .

Key Pharmacokinetic Parameters

ParameterHealthy Young AdultsKidney Transplant PatientsLiver Transplant Patients
Volume of Distribution (L/kg)0.11 - 0.430.17 - 0.550.17 - 0.35
Half-life (minutes)99ProlongedProlonged
Protein Binding~30%~30%~30%

Effectiveness and Safety

A multicenter study compared this compound with pancuronium in critically ill patients requiring prolonged neuromuscular blockade for over 24 hours. Results indicated that this compound was well tolerated, with no significant increase in heart rate or adverse cardiovascular effects, contrasting with pancuronium, which showed tachycardia in some cases . The recovery time from this compound was significantly shorter (138 ± 46 minutes) compared to pancuronium (279 ± 229 minutes), suggesting a more favorable recovery profile for this compound .

Case Study: this compound in ICU Settings

In a clinical trial involving patients in an intensive care unit (ICU), this compound was administered via continuous infusion to maintain stable neuromuscular blockade in patients with traumatic brain injury. This approach demonstrated effective control over neuromuscular function without significant impacts on heart rate or blood pressure .

Comparative Efficacy

This compound's efficacy can be compared with other neuromuscular blockers such as pancuronium and metocurine based on various parameters:

Neuromuscular BlockerED95 (micrograms/kg)Duration of Action (minutes)Cardiovascular Effects
This compound30~60-90None
Pancuronium~100~120-180Tachycardia
Metocurine~300~60-90Moderate effects

Propriétés

Key on ui mechanism of action

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

Numéro CAS

106791-39-3

Formule moléculaire

C56H78N2O16+2

Poids moléculaire

1035.2 g/mol

Nom IUPAC

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate

InChI

InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2

Clé InChI

GBLRQXKSCRCLBZ-UHFFFAOYSA-N

SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C

SMILES canonique

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C

Key on ui other cas no.

106819-53-8

Description physique

Solid

Solubilité

9.02e-05 g/L

Synonymes

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxacurium
Reactant of Route 2
Reactant of Route 2
Doxacurium
Reactant of Route 3
Reactant of Route 3
Doxacurium
Reactant of Route 4
Reactant of Route 4
Doxacurium
Reactant of Route 5
Reactant of Route 5
Doxacurium
Reactant of Route 6
Doxacurium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.